molecular formula C31H24O10 B12318313 3-[5,7-Dihydroxy-2-(4-methoxyphenyl)-4-oxo-2,3-dihydro-1-benzopyran-3-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzopyran-4-one

3-[5,7-Dihydroxy-2-(4-methoxyphenyl)-4-oxo-2,3-dihydro-1-benzopyran-3-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzopyran-4-one

Cat. No.: B12318313
M. Wt: 556.5 g/mol
InChI Key: QOPUSVUZHPIYER-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Sikokianin C can be synthesized through a series of organic reactions involving flavonoid precursors. The synthetic route typically involves the condensation of two flavonoid units, followed by cyclization and oxidation steps. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods: Industrial production of Sikokianin C involves the extraction of the compound from Stellera chamaejasme using solvents like ethanol or methanol. The extract is then purified through chromatographic techniques to isolate Sikokianin C in its pure form .

Chemical Reactions Analysis

Types of Reactions: Sikokianin C undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

Sikokianin C exerts its effects by selectively inhibiting cystathionine beta-synthase activity in a competitive manner. It binds to a specific cavity in the enzyme, preventing the substrate from accessing the active site. This inhibition disrupts the trans-sulfuration pathway, leading to reduced production of hydrogen sulfide and other downstream effects .

Comparison with Similar Compounds

  • Sikokianin A
  • Sikokianin B
  • Sikokianin D
  • Neochamaejasmin B
  • Isochamaejasmenin B

Comparison: Sikokianin C is unique among these compounds due to its high selectivity and potency in inhibiting cystathionine beta-synthase. While other biflavonoids like Sikokianin D and Neochamaejasmin B also exhibit inhibitory activity, Sikokianin C forms more stable complexes with the enzyme, making it a more effective inhibitor .

Properties

IUPAC Name

3-[5,7-dihydroxy-2-(4-methoxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H24O10/c1-39-19-8-4-15(5-9-19)31-27(29(38)25-21(36)11-18(34)13-23(25)41-31)26-28(37)24-20(35)10-17(33)12-22(24)40-30(26)14-2-6-16(32)7-3-14/h2-13,26-27,30-36H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOPUSVUZHPIYER-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2C(C(=O)C3=C(C=C(C=C3O2)O)O)C4C(OC5=CC(=CC(=C5C4=O)O)O)C6=CC=C(C=C6)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H24O10
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

556.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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